![molecular formula C18H17N3O3S B2742436 1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-42-4](/img/structure/B2742436.png)
1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining a pyrimidine ring and a pyridine ring . It also has a thioether (R-S-R’) group and a 2-oxo-2-phenylethyl group attached to the core .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, depending on the conditions and reagents used. As a pyrimidine derivative, it might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, and various cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups and the classes of compounds it belongs to .科学的研究の応用
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrido[2,3-d]pyrimidine derivatives have been extensively studied due to their importance in various fields of chemistry and pharmacology. For instance, research on the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones via a three-component reaction demonstrates the versatility and adaptability of these compounds in chemical synthesis. This method offers advantages such as the use of recyclable catalysts, mild reaction conditions, and environmental benignity (Verma & Jain, 2012).
Applications in Material Science
Derivatives of pyrido[2,3-d]pyrimidine have also found applications in material science, particularly in the development of novel materials with desirable electronic properties. For example, conjugated polyelectrolytes based on pyrido[2,3-d]pyrimidine backbones have been synthesized for use as electron transport layers in polymer solar cells. These materials demonstrate high conductivity and electron mobility due to the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, improving the power conversion efficiency of the solar cells (Hu et al., 2015).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, pyrido[2,3-d]pyrimidine derivatives have been explored for their potential pharmacological activities. The synthesis of novel pyrimidine-pyridine hybrids and their evaluation for cyclooxygenase inhibition and anti-inflammatory activity highlight the therapeutic potential of these compounds. Some derivatives have shown better edema inhibition than standard drugs, and molecular docking studies have provided insights into their mode of action as potential anti-inflammatory agents (Abdelgawad, Bakr, & Azouz, 2018).
作用機序
The mechanism of action of this compound is not clear without specific context. Pyrimidine derivatives are known to have diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3,6-trimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-9-19-16-14(17(23)21(3)18(24)20(16)2)15(11)25-10-13(22)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDALKIGKQKQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
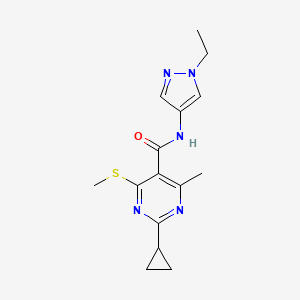
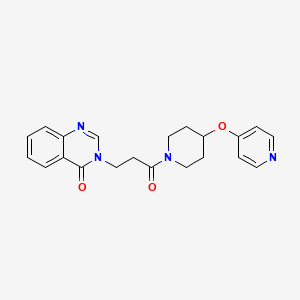
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)
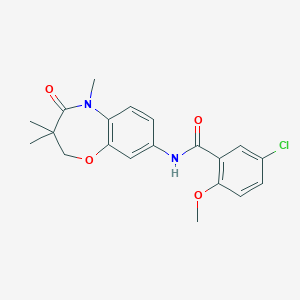
![3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2742359.png)
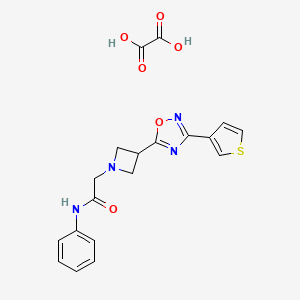
![2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2742362.png)
![N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2742363.png)
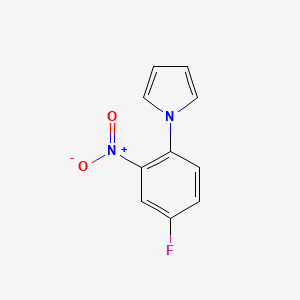
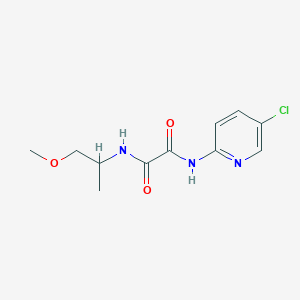
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)
![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)

